5-Chloro-N-((1-ethyl-2-pyrrolidinyl)methyl)-4-hydroxy-2-methoxybenzamide monohydrochloride
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Overview
Description
5-Chloro-N-((1-ethyl-2-pyrrolidinyl)methyl)-4-hydroxy-2-methoxybenzamide monohydrochloride is a chemical compound with a complex structure that includes a chloro-substituted benzamide core, a pyrrolidinyl group, and methoxy and hydroxy functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-N-((1-ethyl-2-pyrrolidinyl)methyl)-4-hydroxy-2-methoxybenzamide monohydrochloride typically involves multiple steps, starting with the preparation of the benzamide core. The chloro and methoxy groups are introduced through electrophilic aromatic substitution reactions. The pyrrolidinyl group is then attached via nucleophilic substitution, often using a pyrrolidine derivative. The final product is obtained by crystallization and purification processes .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for efficiency and yield. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-N-((1-ethyl-2-pyrrolidinyl)methyl)-4-hydroxy-2-methoxybenzamide monohydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group under specific conditions.
Reduction: The chloro group can be reduced to a hydrogen atom, although this is less common.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
5-Chloro-N-((1-ethyl-2-pyrrolidinyl)methyl)-4-hydroxy-2-methoxybenzamide monohydrochloride has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Chloro-N-((1-ethyl-2-pyrrolidinyl)methyl)-4-hydroxy-2-methoxybenzamide monohydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-N-{[(2R)-1-ethyl-2-pyrrolidinyl]methyl}-1H-indole-2-carboxamide
- 4-Amino-N-[(1-ethyl-2-pyrrolidinyl)methyl]-5-(ethylsulfonyl)-2-methoxybenzamide
Uniqueness
Compared to similar compounds, 5-Chloro-N-((1-ethyl-2-pyrrolidinyl)methyl)-4-hydroxy-2-methoxybenzamide monohydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
28478-48-0 |
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Molecular Formula |
C15H22Cl2N2O3 |
Molecular Weight |
349.2 g/mol |
IUPAC Name |
5-chloro-N-[(1-ethylpyrrolidin-2-yl)methyl]-4-hydroxy-2-methoxybenzamide;hydrochloride |
InChI |
InChI=1S/C15H21ClN2O3.ClH/c1-3-18-6-4-5-10(18)9-17-15(20)11-7-12(16)13(19)8-14(11)21-2;/h7-8,10,19H,3-6,9H2,1-2H3,(H,17,20);1H |
InChI Key |
FHUKMJGACMEEKS-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCCC1CNC(=O)C2=CC(=C(C=C2OC)O)Cl.Cl |
Origin of Product |
United States |
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